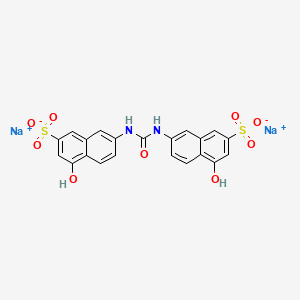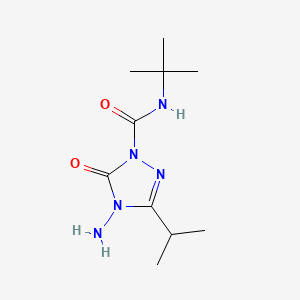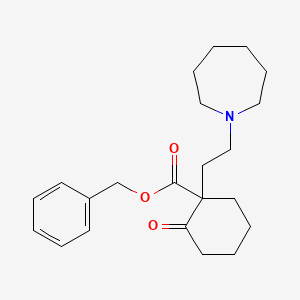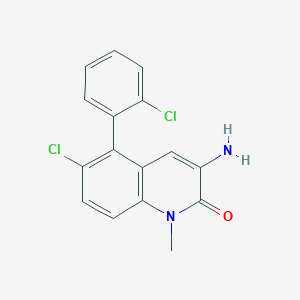
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoquinolone is a metabolite of peptido-aminobenzophenone.
Scientific Research Applications
Antimicrobial Applications
Research has highlighted the synthesis and antimicrobial potential of related quinoline compounds. Dobaria, Patel, and Parekh (2003) synthesized cyanopyridines including 2-Amino-3-cyano-4-(2'-chloro-7'-methylquinolin-3'-yl)-6-arylpyridines, which showed notable antimicrobial activity (Dobaria et al., 2003). Similarly, Rajput and Sharma (2021) synthesized N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, demonstrating moderate to excellent antibacterial and antifungal activities (Rajput & Sharma, 2021).
Structural and Spectroscopic Analysis
Mandal and Patel (2018) conducted a comprehensive study on the molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones, exploring their crystal structures and weak interactions through experimental and computational methods (Mandal & Patel, 2018). The study by Sedova and Shkurko (1995) on the amination of chloro-arylquinazolines, including structures similar to 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one, provides insights into their molecular transformations (Sedova & Shkurko, 1995).
Synthesis and Characterization
Butcher et al. (2007) studied the synthesis and characterization of compounds including 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, which shares structural similarities with the compound , providing a deeper understanding of its chemical properties (Butcher et al., 2007).
Chemical Transformations and Applications
In the field of organic chemistry, several studies have been conducted on compounds structurally related to 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one. These include the research by Hui et al. (2000) on heterocyclic systems containing bridged nitrogen atoms, indicating potential for diverse chemical applications (Hui et al., 2000).
properties
CAS RN |
76684-34-9 |
|---|---|
Product Name |
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one |
Molecular Formula |
C16H12Cl2N2O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)15(9-4-2-3-5-11(9)17)10(14)8-13(19)16(20)21/h2-8H,19H2,1H3 |
InChI Key |
CUHSUPOXQHQJPB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one aminoquinolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



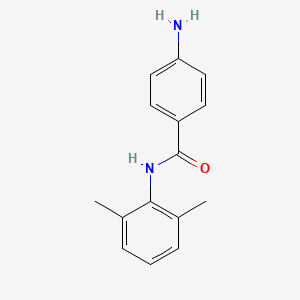
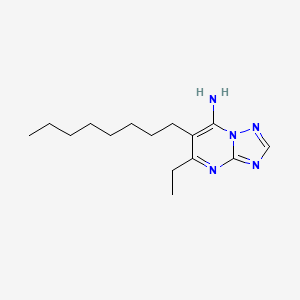
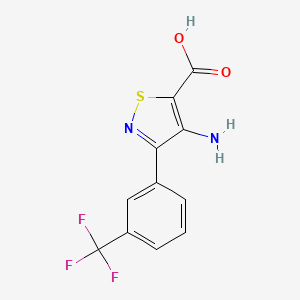
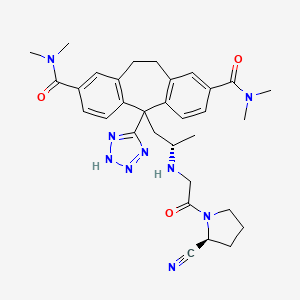
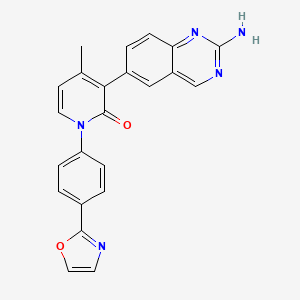
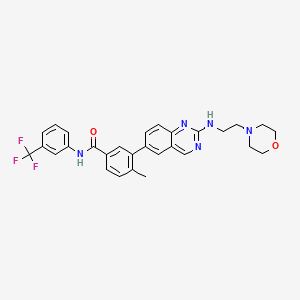
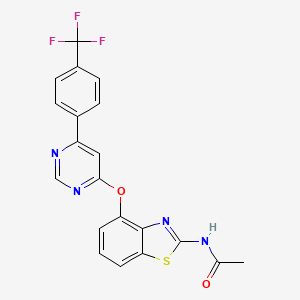
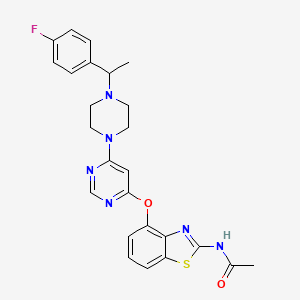
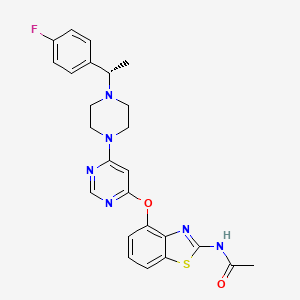
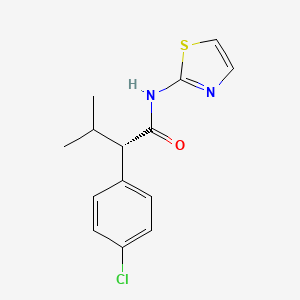
![N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B1667044.png)
